ethyl 5-azido-1H-pyrazole-4-carboxylate

Overview

Description

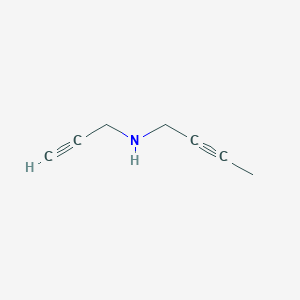

Ethyl 5-azido-1H-pyrazole-4-carboxylate is a derivative of Ethyl 1H-pyrazole-4-carboxylate . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system . A detailed analysis of the synthesis methods can be found in the literature .

Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Physical And Chemical Properties Analysis

Ethyl 1H-pyrazole-4-carboxylate, a related compound, is a white to almost white powder to crystal .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, such as ethyl 5-azido-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties on mild steel, useful for industrial pickling processes. A study by Dohare et al. (2017) found that these compounds exhibit high efficiency in protecting mild steel from corrosion, with efficiency up to 98.8% at certain concentrations. The surface morphology of the metal was examined using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), confirming the formation of an adsorbed film on the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Novel Compounds

Ghaedi et al. (2015) have demonstrated a facile synthesis process using pyrazole-5-amine derivatives and activated carbonyl groups, leading to the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This method is significant for the preparation of new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles, as discussed by Arbačiauskienė et al. (2011). This includes the creation of different pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Fluorescence Applications

The work of Yan et al. (2018) explored the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridines through a cascade reaction, which resulted in strong fluorescence in solutions. This indicates potential applications in the field of fluorescent materials (Yan, Guiyun, Ji, & Yanqing, 2018).

Drug Development and Medicinal Chemistry

Pyrazole derivatives, including ethyl 5-azido-1H-pyrazole-4-carboxylate, have been studied for their potential in drug development and medicinal chemistry. For instance, Allin et al. (2005) used 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, including pyrazoles, to synthesize tri- and tetra-cyclic heterocycles, demonstrating the versatility of pyrazole derivatives in synthesizing complex molecular structures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Chemical Sensing Applications

Aysha et al. (2021) synthesized a new colorimetric chemosensor using pyrazole derivatives, demonstrating its utility in the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. This indicates the potential of such compounds in developing new sensors and detection systems (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Safety And Hazards

Future Directions

Ethyl 5-azido-1H-pyrazole-4-carboxylate could potentially be used in the synthesis of new compounds with diverse functionalities. Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , there are numerous possibilities for future research and development.

properties

IUPAC Name |

ethyl 5-azido-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-2-13-6(12)4-3-8-9-5(4)10-11-7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJHWJVEYJIYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618577 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-azido-1H-pyrazole-4-carboxylate | |

CAS RN |

53411-88-4 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-2,4-dinitroaniline](/img/structure/B1656507.png)

![1-acetyl-7-chloro-2-(2,5-dimethoxyphenyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione](/img/structure/B1656508.png)

![5-[Methyl(1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1656511.png)

![(4R)-2-amino-4-(2,3-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656513.png)

![(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1656514.png)

![(Z)-3-(4-butoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1656515.png)

![4,6-dimethyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656519.png)

![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)

![3-[2-(3,4-Dimethoxyphenyl)ethylamino]cyclopent-2-en-1-one](/img/structure/B1656523.png)

![2-[[5-Acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide](/img/structure/B1656526.png)